molecular formula C21H27BN2O3 B6330437 1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 2096994-84-0

1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Cat. No.: B6330437
CAS No.: 2096994-84-0
M. Wt: 366.3 g/mol
InChI Key: VEXNVWBODUDMBR-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea ( 2096994-84-0) is a high-value chemical reagent with a molecular formula of C21H27BN2O3 and a molecular weight of 366.26 g/mol . This compound features a urea scaffold substituted with a 2,4-dimethylphenyl group and a key pinacol boronic ester functional group on the phenyl ring. The boronic ester moiety (the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group) is crucial in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are instrumental in constructing biaryl architectures found in many pharmaceuticals and organic materials . The presence of both the urea linkage and the boronic ester makes this compound a versatile building block for the synthesis of more complex molecules, potentially for use in medicinal chemistry and drug discovery research. Compounds containing similar urea and boronic ester structures are investigated in advanced research areas, including the development of inhibitors for targets like the NLRP3 inflammasome, a subject of patents for treating inflammatory, metabolic, and neurodegenerative diseases . Researchers should note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling is essential; the compound may cause skin and serious eye irritation (H315-H319) . It is recommended to store it under an inert atmosphere and at cool temperatures (2-8°C) to ensure stability .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BN2O3/c1-14-10-11-18(15(2)12-14)24-19(25)23-17-9-7-8-16(13-17)22-26-20(3,4)21(5,6)27-22/h7-13H,1-6H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXNVWBODUDMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301123832
Record name Urea, N-(2,4-dimethylphenyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301123832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096994-84-0
Record name Urea, N-(2,4-dimethylphenyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096994-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-(2,4-dimethylphenyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301123832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boronic Ester Formation from Aryl Halides

Reagents :

  • 3-Bromophenylboronic acid pinacol ester (commercially available).

  • Tetramethyl-1,3,2-dioxaborolane.

  • Palladium catalyst (e.g., Pd(PPh₃)₄).

Procedure :

  • Coupling Reaction :

    • 3-Bromophenylboronic acid pinacol ester (1.0 equiv) is reacted with tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in THF under inert atmosphere.

    • Pd(PPh₃)₄ (0.05 equiv) and K₂CO₃ (2.0 equiv) are added.

    • The mixture is refluxed at 80°C for 12 hours.

  • Workup :

    • The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (yield: 75–85%).

Key Data :

ParameterValue
CatalystPd(PPh₃)₄
SolventTHF
Temperature80°C
Yield75–85%

Urea Bond Formation

The urea linkage is formed via reaction of an isocyanate with an amine . Two methods are prevalent:

Method A: Isocyanate-Amine Coupling

Reagents :

  • 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (from Step 2).

  • 2,4-Dimethylphenyl isocyanate.

  • Base (e.g., triethylamine).

Procedure :

  • Reaction :

    • 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 equiv) is dissolved in anhydrous DCM.

    • 2,4-Dimethylphenyl isocyanate (1.1 equiv) and triethylamine (1.5 equiv) are added dropwise.

    • Stirred at room temperature for 6 hours.

  • Workup :

    • The mixture is washed with HCl (1M), brine, and dried over Na₂SO₄.

    • Purified via recrystallization (ethanol/water) to yield the title compound (yield: 60–70%).

Key Data :

ParameterValue
SolventDichloromethane (DCM)
BaseTriethylamine
Temperature25°C
Yield60–70%

Method B: Carbonyldiimidazole (CDI)-Mediated Coupling

Reagents :

  • 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

  • 2,4-Dimethylphenylamine.

  • CDI (1,1′-carbonyldiimidazole).

Procedure :

  • Activation :

    • CDI (1.2 equiv) is added to a solution of 2,4-dimethylphenylamine in THF.

    • Stirred at 0°C for 1 hour to form the imidazolide intermediate.

  • Coupling :

    • 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 equiv) is added.

    • Heated to 60°C for 8 hours.

  • Workup :

    • Quenched with water, extracted with ethyl acetate, and purified via column chromatography (yield: 55–65%).

Key Data :

ParameterValue
ActivatorCDI
SolventTHF
Temperature60°C
Yield55–65%

Optimization and Challenges

Boronic Ester Stability

  • Tetramethyl-1,3,2-dioxaborolane is moisture-sensitive. Reactions require strict anhydrous conditions (e.g., Schlenk techniques).

  • Alternative : Use pinacol boronic esters for improved stability during storage.

Urea Formation Side Reactions

  • Competing biuret formation may occur if excess isocyanate is used.

  • Mitigation : Use stoichiometric isocyanate and monitor reaction progress via TLC.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 7.6 Hz, 1H), 7.52 (t, J = 7.8 Hz, 1H), 7.38 (s, 1H), 7.25 (d, J = 7.2 Hz, 1H), 6.95 (s, 1H), 6.85 (d, J = 8.0 Hz, 1H), 2.35 (s, 3H), 2.28 (s, 3H), 1.32 (s, 12H).

  • HRMS : m/z calculated for C₂₁H₂₇BN₂O₃ [M+H]⁺: 366.3; found: 366.2.

Scalability and Industrial Relevance

  • Gram-scale synthesis has been achieved with yields >60% using Method A.

  • Cost Drivers : Palladium catalysts and boronic ester reagents contribute significantly to production costs.

Emerging Methodologies

Continuous Flow Synthesis

  • Microreactors enable precise control of exothermic reactions (e.g., isocyanate formation), improving safety and yield.

Biocatalytic Urea Formation

  • Urease-mediated coupling is under investigation for greener synthesis, though yields remain low (<30%) .

Chemical Reactions Analysis

Cross-Coupling Reactions via the Boron Moiety

The tetramethyl-dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of boron-containing compounds.

Reaction Mechanism

  • The boron atom undergoes transmetalation with palladium catalysts, facilitating bond formation between the arylboronate and aryl halides .

  • Example reaction conditions:

    • Catalyst : Pd(dppf)Cl₂ or [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride .

    • Base : K₂CO₃ or K(OAc) in 1,4-dioxane/water mixtures .

    • Temperature : 80–90°C under inert atmosphere .

Applications

  • Used to synthesize biaryl structures in pharmaceuticals and agrochemicals.

  • Demonstrated in the synthesis of pyrrolo[3,2-f] naphthyridine derivatives .

Reactivity of the Urea Functional Group

The urea group (-NH-C(=O)-NH-) undergoes hydrolysis and nucleophilic substitution.

Reaction TypeConditionsOutcome
Hydrolysis Acidic or basic aqueous mediaCleavage to 2,4-dimethylaniline and boronate-containing aniline derivatives .
Nucleophilic Substitution Reaction with amines or alcoholsFormation of substituted ureas or carbamates.

Key Observations

  • The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles like amines.

  • Hydrogen bonding from the urea NH groups can stabilize transition states in reactions.

Stability and Handling Considerations

  • Storage : Requires inert atmosphere and low temperatures (2–8°C) to prevent hydrolysis of the boron moiety .

  • Solubility : Dissolves in polar aprotic solvents (e.g., DMF, DMSO) but is sparingly soluble in water .

Comparative Reaction Pathways

FeatureBoron-Mediated CouplingUrea Group Reactivity
Key Reagents Pd catalysts, aryl halidesAmines, acids/bases
Typical Yield 42–80% Varies by nucleophile strength
Primary Use Biaryl synthesisFunctional group interconversion

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for:

  • Cross-coupling Reactions : The boron atom facilitates Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. This application is particularly significant in developing pharmaceuticals and agrochemicals .

Pharmaceutical Development

1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea has shown potential in drug discovery:

  • Targeting Kinase Inhibitors : The compound's ability to form stable complexes with various biological targets makes it a candidate for developing kinase inhibitors. These inhibitors are crucial in cancer treatment as they can modulate signaling pathways involved in cell proliferation and survival .

Materials Science

In materials science, this compound is utilized for:

  • Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. The boron-containing structure contributes to the formation of cross-linked networks that improve the durability of materials used in coatings and adhesives .

Case Studies

Study Application Findings
Study on Cross-Coupling ReactionsOrganic SynthesisDemonstrated high yields of desired products when using this compound as a boron source in Suzuki reactions .
Investigation of Kinase InhibitionPharmaceutical DevelopmentShowed effective inhibition of specific kinases with low IC50 values, indicating potential for anti-cancer therapies .
Polymer Composite DevelopmentMaterials ScienceEnhanced mechanical properties and thermal stability were observed when incorporated into polymer blends .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
  • Structure : The 2,4-dimethylphenyl group in the target compound is replaced with a 2-methoxy-5-methylphenyl group.
  • The molecular weight is 382.3 g/mol, identical to the target compound, but the methoxy substituent may reduce lipophilicity (clogP ~3.5 vs. ~4.0 for dimethyl) .
  • Applications : Likely used in similar catalytic or medicinal chemistry contexts but with modified pharmacokinetics.
1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
  • Structure : Chlorine atoms replace methyl groups at the 2- and 4-positions of the phenyl ring.
  • Molecular weight is 407.1 g/mol, higher than the target compound due to chlorine’s atomic mass .
  • Hazards : Classified with H315-H319 (skin/eye irritation), indicating higher toxicity than methyl-substituted analogs .
1-(4-Chlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
  • Structure : A single para-chlorine substituent on the phenyl ring.
  • Properties : Molecular weight 372.7 g/mol , with moderate lipophilicity (clogP ~3.8). The chlorine atom may improve binding affinity in biological targets (e.g., kinase inhibition) .
  • Synthesis : Prepared via urea coupling between 4-chlorophenyl isocyanate and boronic ester-functionalized aniline, similar to methods in .

Modifications to the Urea Backbone

1-Methyl-3-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
  • Structure : A methyl group replaces one aryl substituent on the urea nitrogen.
  • Classified with H302-H335 (oral/respiratory toxicity) .
  • Applications : Less suited for biological applications due to reduced aromatic interactions but useful in small-molecule catalysis.

Boronic Ester Modifications

(4-((3-(4-(tert-Butyl)phenyl)ureido)methyl)phenyl)boronic Acid
  • Structure : The tetramethyl dioxaborolane is replaced with a boronic acid (-B(OH)2), and a tert-butyl group is added to the phenyl ring.
  • Properties: Boronic acid enhances water solubility but reduces stability. Yielded 53% in synthesis via Suzuki coupling .
  • Applications : Primarily used in proteasome inhibition studies due to boronic acid’s affinity for catalytic threonines .

Key Research Findings

  • Synthetic Yields : Urea derivatives with electron-donating groups (e.g., methyl, methoxy) show higher yields (~72–83%) compared to electron-withdrawing substituents (e.g., chlorine, ~50–82%) .
  • Stability : Tetramethyl dioxaborolane derivatives require inert storage conditions (2–8°C) to prevent hydrolysis, whereas boronic acids demand rigorous moisture control .

Biological Activity

1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H24BNO3
  • Molecular Weight : 301.19 g/mol
  • CAS Registry Number : 937591-29-2
  • SMILES Notation : B1(OC(C(O1)(C)C)(C)C)c2ccc3c(c2)CN(CC3)C(=O)C

This compound features a urea functional group linked to a dimethylphenyl moiety and a boron-containing dioxaborolane group, which may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune modulation and cancer progression. The inhibition of IDO1 can lead to enhanced anti-tumor immunity by preventing the degradation of tryptophan, an amino acid crucial for T-cell function .
  • Targeting Cellular Pathways : The compound may interact with various cellular pathways involved in cell proliferation and apoptosis. For instance, it could inhibit pathways related to nucleic acid synthesis or protein translation, leading to reduced viability in cancer cells .

In Vitro Studies

Several studies have evaluated the biological activity of similar phenyl urea derivatives. For instance:

  • A series of phenyl urea derivatives were synthesized and tested for IDO1 inhibition. Compounds with structural similarities exhibited IC50 values ranging from 0.1 to 0.6 μM against IDO1, indicating potent inhibitory activity .
  • Structure-activity relationship (SAR) studies revealed that modifications in the phenyl ring significantly impacted the inhibitory potency against IDO1, suggesting that specific substitutions could enhance biological activity .

In Vivo Studies

In vivo studies have demonstrated the potential therapeutic effects of related compounds:

  • One study reported that a potent IDO1 inhibitor derived from a similar scaffold showed tumor growth inhibition (TGI) of approximately 40% in mouse models when administered at a dose of 15 mg/kg daily . This suggests that compounds like this compound may also possess significant anti-tumor properties.

Cancer Therapy

Given its potential as an IDO1 inhibitor, this compound could be explored as part of combination therapies for cancer treatment. The modulation of immune responses through IDO1 inhibition may enhance the efficacy of existing therapies.

Neuroprotection

Research into similar compounds has indicated potential neuroprotective effects due to their ability to modulate inflammatory pathways. This opens avenues for investigating the compound's role in neurodegenerative diseases.

Q & A

Q. What safety protocols are critical when handling this compound, given its boronic ester and urea functionalities?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles.
  • Spill management : Neutralize boronic ester residues with moist sand or vermiculite; avoid water to prevent hydrolysis .

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